![molecular formula C24H34N2O4 B11602174 1-[4-(2-Hydroxy-3-p-tolyloxy-propyl)-piperazin-1-yl]-3-p-tolyloxy-propan-2-ol](/img/structure/B11602174.png)
1-[4-(2-Hydroxy-3-p-tolyloxy-propyl)-piperazin-1-yl]-3-p-tolyloxy-propan-2-ol
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Overview
Description
1-{4-[2-HYDROXY-3-(4-METHYLPHENOXY)PROPYL]PIPERAZIN-1-YL}-3-(4-METHYLPHENOXY)PROPAN-2-OL is a complex organic compound with the molecular formula C24H34N2O4 and a molecular weight of 414.53776 g/mol . This compound is characterized by the presence of a piperazine ring substituted with hydroxy and methylphenoxy groups, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
The synthesis of 1-{4-[2-HYDROXY-3-(4-METHYLPHENOXY)PROPYL]PIPERAZIN-1-YL}-3-(4-METHYLPHENOXY)PROPAN-2-OL involves multiple steps, typically starting with the preparation of intermediate compounds. The synthetic route often includes the following steps:
Formation of the piperazine ring: This step involves the reaction of appropriate amines with dihaloalkanes under controlled conditions.
Substitution reactions: The hydroxy and methylphenoxy groups are introduced through nucleophilic substitution reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and efficiency.
Chemical Reactions Analysis
1-{4-[2-HYDROXY-3-(4-METHYLPHENOXY)PROPYL]PIPERAZIN-1-YL}-3-(4-METHYLPHENOXY)PROPAN-2-OL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketones or aldehydes to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups, such as halogens or alkyl groups, into the molecule.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures (e.g., reflux conditions).
Scientific Research Applications
1-{4-[2-HYDROXY-3-(4-METHYLPHENOXY)PROPYL]PIPERAZIN-1-YL}-3-(4-METHYLPHENOXY)PROPAN-2-OL has diverse applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases, including neurological disorders and cardiovascular conditions.
Mechanism of Action
The mechanism of action of 1-{4-[2-HYDROXY-3-(4-METHYLPHENOXY)PROPYL]PIPERAZIN-1-YL}-3-(4-METHYLPHENOXY)PROPAN-2-OL involves its interaction with specific molecular targets and pathways. The hydroxy and methylphenoxy groups play a crucial role in binding to target proteins or enzymes, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects .
Comparison with Similar Compounds
1-{4-[2-HYDROXY-3-(4-METHYLPHENOXY)PROPYL]PIPERAZIN-1-YL}-3-(4-METHYLPHENOXY)PROPAN-2-OL can be compared with similar compounds, such as:
2,4-Dihydro-4-[4-[4-(4-hydroxylphenyl)piperazin-1-yl]phenyl]-2-(1-methylpropyl)-3H-1,2,4-triazol-3-one: This compound also contains a piperazine ring and hydroxy groups but differs in its overall structure and functional groups.
1-(2-Methoxyphenoxy)-3-(4-nitrosopiperazin-1-yl)propan-2-ol: Similar in having a piperazine ring, this compound has different substituents, leading to distinct chemical and biological properties.
Properties
Molecular Formula |
C24H34N2O4 |
---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
1-[4-[2-hydroxy-3-(4-methylphenoxy)propyl]piperazin-1-yl]-3-(4-methylphenoxy)propan-2-ol |
InChI |
InChI=1S/C24H34N2O4/c1-19-3-7-23(8-4-19)29-17-21(27)15-25-11-13-26(14-12-25)16-22(28)18-30-24-9-5-20(2)6-10-24/h3-10,21-22,27-28H,11-18H2,1-2H3 |
InChI Key |
LFYFXAZBXJEOBM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(CN2CCN(CC2)CC(COC3=CC=C(C=C3)C)O)O |
Origin of Product |
United States |
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